REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([Si:8]([CH3:10])([CH3:9])[CH3:11])[CH:5]=[CH:4][C:3]=1[NH2:12]
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Name
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2-fluoro-4-trimethylsilylnitrobenzene
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Quantity
|
5.45 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[Si](C)(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
ADDITION
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Details
|
charged with 10% Pd—C (0.4 g)
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Type
|
FILTRATION
|
Details
|
filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (250 mL silica gel, 95:5 hexane-ethyl ether)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)[Si](C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |